molecular formula C22H29NO5 B2743879 3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396799-41-9

3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No. B2743879
M. Wt: 387.476
InChI Key: UQMVPYRSYQEEKT-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Enantioselective Synthesis and Molecular Structure Analysis

Research on compounds structurally related to "3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide" includes studies on enantioselective synthesis methods and detailed molecular structure analysis. For example, studies have detailed the synthesis of piperidines from specific precursors, highlighting methodologies that could be applicable to the synthesis of complex benzamides (O. Calvez, A. Chiaroni, N. Langlois, 1998). Additionally, the structure of novel benzamide derivatives has been analyzed both experimentally and theoretically, using X-ray diffraction and DFT calculations, to elucidate their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their potential applications (S. Demir et al., 2015).

Potential Pharmacological Applications

Although excluding information related to drug use, dosage, and side effects, it's important to note that structurally similar compounds have been explored for their pharmacological potential. For instance, derivatives of benzamides have been studied for their neuroprotective activity and ability to inhibit specific enzymes, suggesting a potential area of research for the compound in the context of therapeutic applications without discussing specifics of use or side effects (Hsueh-Yun Lee et al., 2018).

Chemical Synthesis and Analysis Techniques

Research also delves into the synthesis and analysis of related compounds, offering insights into practical synthesis methods and the structural affinity relationships crucial for designing molecules with desired properties. This includes the use of specific reagents and techniques for synthesizing fluorinated benzamide derivatives, highlighting efficient synthesis routes and structural analyses that may be relevant for developing similar compounds (J. Mukherjee, 1990).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. This could include toxicity information, flammability, and disposal methods.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a specific compound like “3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide”, you would need to look at scientific literature or databases that contain information on this compound. If the compound is not well-studied, some of this information may not be available.


properties

IUPAC Name

3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-5-27-19-12-9-17(13-20(19)28-6-2)21(24)23-15-22(3,25)14-16-7-10-18(26-4)11-8-16/h7-13,25H,5-6,14-15H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMVPYRSYQEEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

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